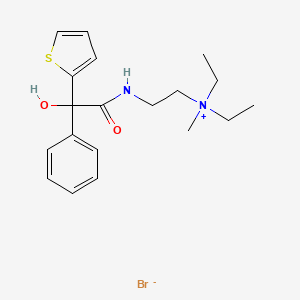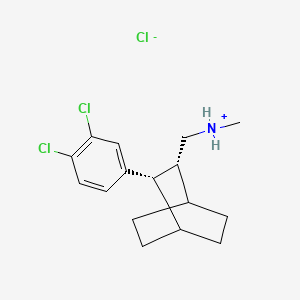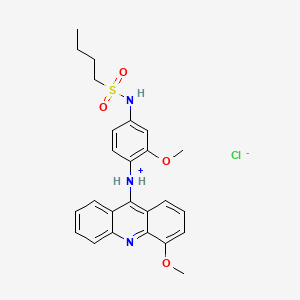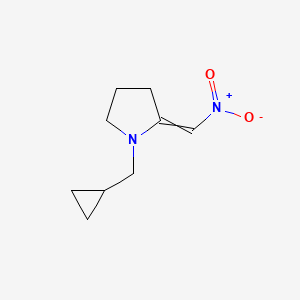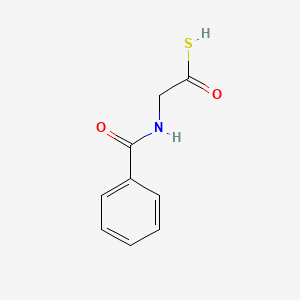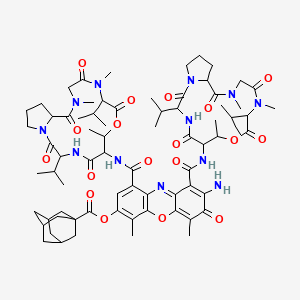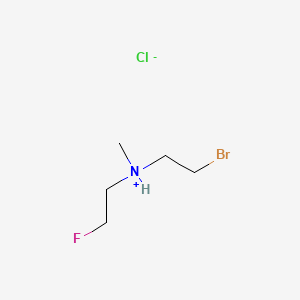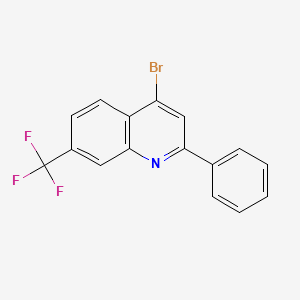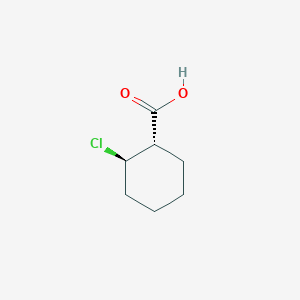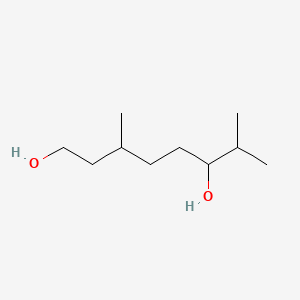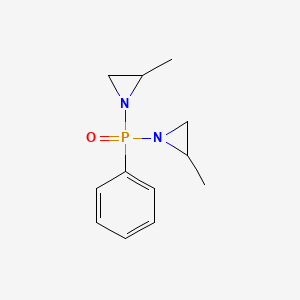
Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) is a chemical compound with the molecular formula C12H17N2OP. It is known for its unique structure, which includes a phenyl group attached to a phosphonoyl group, and two aziridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) typically involves the reaction of phenylphosphonic dichloride with 2-methylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + 2 \text{CH}_3\text{NCH}_2\text{CH}_2 \rightarrow \text{PhP(O)(NCH}_2\text{CH}_2\text{CH}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various substituted aziridines .
Aplicaciones Científicas De Investigación
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) exerts its effects involves its ability to interact with various molecular targets. The aziridine rings can form covalent bonds with nucleophiles, leading to modifications of proteins and other biomolecules. This reactivity is exploited in both research and industrial applications to achieve specific outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methylaziridine-1-yl)phenylphosphine oxide
- 1,1’-(Phenylphosphinylidene)bis[2-methylaziridine]
- Bis(2-methyl-1-aziridinyl)phenylphosphine oxide
Uniqueness
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) is unique due to its specific combination of a phenyl group, a phosphonoyl group, and two aziridine rings. This structure imparts distinct reactivity and properties, making it valuable in various applications compared to its similar counterparts.
Propiedades
Número CAS |
57-40-9 |
|---|---|
Fórmula molecular |
C12H17N2OP |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
2-methyl-1-[(2-methylaziridin-1-yl)-phenylphosphoryl]aziridine |
InChI |
InChI=1S/C12H17N2OP/c1-10-8-13(10)16(15,14-9-11(14)2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
YOYMEKJZSAQGNB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1P(=O)(C2=CC=CC=C2)N3CC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)


![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
